molecular formula C14H13N3O3S B5128987 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid

Cat. No.: B5128987
M. Wt: 303.34 g/mol
InChI Key: XWALTYQFEUIJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetyl group and a methylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid typically involves the following steps:

    Formation of the sulfanylacetyl intermediate: This can be achieved by reacting 2-(6-methylpyrimidin-4-yl)thiol with an appropriate acylating agent under controlled conditions.

    Coupling with benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfanylacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylpyrimidinyl moiety may interact with nucleotide-binding sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(4-Methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid: Similar structure but with a different position of the methyl group on the pyrimidine ring.

    4-[[2-(6-Chloropyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid: Chlorine substitution instead of a methyl group.

Uniqueness

4-[[2-(6-Methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-6-13(16-8-15-9)21-7-12(18)17-11-4-2-10(3-5-11)14(19)20/h2-6,8H,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALTYQFEUIJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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